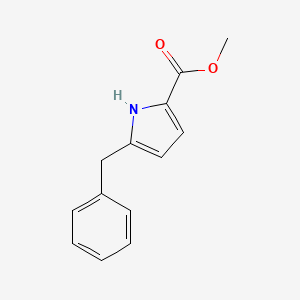

methyl 5-benzyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-benzyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12-8-7-11(14-12)9-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWQVNWZRAQOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Benzyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Classic Pyrrole (B145914) Ring Construction Strategies and Modern Adaptations

Classic methods for pyrrole synthesis, including the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions, remain cornerstones of heterocyclic chemistry. researchgate.netchem-station.com Continuous innovation has led to significant improvements in these century-old transformations, enhancing their efficiency, scope, and environmental compatibility. rgmcet.edu.intandfonline.com

Paal-Knorr Condensation and Recent Developments

The Paal-Knorr synthesis is arguably the most direct method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inwikipedia.org For the synthesis of methyl 5-benzyl-1H-pyrrole-2-carboxylate, the requisite precursor would be methyl 2,5-dioxo-6-phenylhexanoate, which upon reaction with ammonia, would yield the target molecule.

The primary mechanism involves the formation of a hemiaminal upon attack of the amine on one carbonyl group, followed by cyclization via attack on the second carbonyl and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org While traditionally conducted under harsh acidic conditions with prolonged heating, recent advancements have focused on milder and more efficient protocols. rgmcet.edu.in

Modern adaptations have introduced a variety of catalysts and reaction media to circumvent the limitations of the classical approach. These developments focus on green chemistry principles, such as using water as a solvent, employing solvent-free conditions, and utilizing reusable catalysts. rgmcet.edu.intandfonline.com For instance, iron(III) chloride in water has been shown to be an economical and practical catalyst for Paal-Knorr condensations. organic-chemistry.org Other developments include the use of molecular iodine as a less toxic catalyst for solvent-free reactions at room temperature and silica (B1680970) sulfuric acid as a reusable heterogeneous catalyst. rgmcet.edu.in

| Catalyst / Condition | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Acetic Acid (classic) | Acetic Acid | Reflux | Prolonged | >60 | rgmcet.edu.in |

| Iron(III) Chloride | Water | Mild | - | Good to Excellent | organic-chemistry.org |

| Molecular Iodine (I₂) | Solvent-free | Room Temp | Short | Exceptional | rgmcet.edu.in |

| Silica Sulfuric Acid | Solvent-free | Room Temp | 3 min | 98 | rgmcet.edu.in |

| Microwave Irradiation | Acetic Acid / Water | 170 °C | 10-30 min | - | arkat-usa.org |

Hantzsch Pyrrole Synthesis and Continuous Flow Adaptations

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole. wikipedia.org

The synthesis of highly substituted pyrroles has been significantly advanced by the adaptation of the Hantzsch synthesis to continuous flow chemistry. wikipedia.orgsyrris.com This technology offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. syrris.com In a continuous flow setup, reactants are pumped through a heated microreactor, allowing for rapid optimization and high-throughput synthesis. uc.pt A notable advantage of the flow process is the ability to utilize in situ generated byproducts; for example, HBr generated during the reaction can be used to hydrolyze tert-butyl esters to the corresponding carboxylic acids in a single, uninterrupted sequence. syrris.com This method has proven to be more efficient than traditional batch synthesis, often providing higher yields in significantly shorter reaction times. syrris.com

| Parameter | Batch Synthesis (In-flask) | Continuous Flow Synthesis | Reference |

| Method | Reaction of tert-butyl acetoacetates, amines, and 2-bromoketones in a flask. | Reactants pumped through a heated microreactor. | syrris.com |

| Reaction Time | Several hours | ~8 minutes | syrris.comuc.pt |

| Yield | Lower (e.g., 40% for a model compound) | Higher (e.g., 65% for the same model) | syrris.com |

| Work-up | Requires isolation and purification of intermediates. | Minimal work-up, potential for multi-step, one-flow synthesis. | wikipedia.org |

| Scalability | Challenging | Readily scalable | uc.pt |

Clauson-Kaas Pyrrole Synthesis with Greener Protocols

The Clauson-Kaas synthesis produces N-substituted pyrroles from the reaction of primary amines with 2,5-dialkoxytetrahydrofurans. chem-station.comarkat-usa.org The reaction is typically catalyzed by an acid, with acetic acid being the traditional choice. arkat-usa.org The mechanism involves the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a reactive 1,4-dicarbonyl intermediate, which then condenses with the amine.

In line with the principles of green chemistry, numerous eco-friendly protocols for the Clauson-Kaas reaction have been developed. beilstein-journals.orgnih.govresearchgate.net These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency. Microwave-assisted synthesis has been particularly effective, dramatically reducing reaction times from hours to minutes, often without the need for additional catalysts. arkat-usa.org Reactions have also been successfully performed in water, an environmentally benign solvent, using catalysts like ZrOCl₂·8H₂O to afford N-substituted pyrroles in high yields. beilstein-journals.orgnih.gov The development of solvent-free methods, for instance using a nano-sulfated TiO₂ heterogeneous catalyst, further enhances the green credentials of this synthesis. beilstein-journals.org

| Protocol | Catalyst | Solvent | Key Advantage | Reference |

| Conventional | Acetic Acid | Acetic Acid | Well-established | arkat-usa.org |

| Microwave-assisted | None needed | Acetic Acid or Water | Rapid (10-30 min) | arkat-usa.org |

| Aqueous Medium | ZrOCl₂·8H₂O | Water | Environmentally friendly, efficient | beilstein-journals.orgnih.gov |

| Solvent-free | Nano-sulfated TiO₂ | None | Green catalyst, short reaction times | beilstein-journals.org |

Transition Metal-Catalyzed Approaches to Pyrrole Formation and Functionalization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrroles are no exception. organic-chemistry.org Catalysts based on palladium and gold offer powerful and often complementary methods for constructing and functionalizing the pyrrole ring under mild conditions.

Palladium-Catalyzed Coupling Reactions, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for the arylation and benzylation of pyrrole rings. nih.gov To synthesize the target molecule, this strategy could involve the coupling of a pre-formed pyrrole, such as methyl 5-bromo-1H-pyrrole-2-carboxylate, with a suitable benzylboronic acid derivative.

A critical consideration in these reactions is the protection of the pyrrole nitrogen. Unprotected N-H pyrroles can lead to side reactions like debromination. nih.gov Protecting groups such as t-butyloxycarbonyl (BOC) can be unstable under typical Suzuki-Miyaura conditions, while the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be robust and effective, allowing for high yields of the desired coupled products. nih.gov The choice of catalyst is also crucial, with catalysts like Pd(dppf)Cl₂ often providing superior results. mdpi.com

| Catalyst | Base | Solvent | N-Protecting Group | Yield | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | SEM | Moderate to Excellent | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Boc | Good | mdpi.com |

| Pd(dppf)Cl₂ | CsCO₃ | THF | None (on pyrroline (B1223166) boronic ester) | Good | thieme-connect.com |

Gold-Catalyzed Cascade Cyclizations and Functionalization

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for synthesizing heterocycles through the activation of alkynes and other π-systems. organic-chemistry.orgacs.org Gold catalysis enables unique cascade reactions, where multiple bond-forming events occur in a single operation, leading to complex pyrrole structures from simple acyclic precursors. organic-chemistry.orgnih.govacs.org

One such strategy involves the gold-catalyzed cascade reaction of α-amino ketones with alkynes, which proceeds via hydroamination followed by cyclization to form multisubstituted pyrroles with high regioselectivity. acs.org Another elegant approach is an autotandem catalysis where a single gold catalyst first facilitates the addition of a gold-acetylide to an acetal, followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish the pyrrole core. organic-chemistry.org These methods are valued for their high functional group tolerance and operational simplicity. organic-chemistry.orgacs.org The development of intramolecular cascades, such as the rearrangement-cyclization of tertiary enamides, further highlights the versatility of gold catalysis in constructing diverse, polysubstituted pyrroles. nih.govacs.org

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

| Hydroamination/Cyclization | α-Amino ketones, Alkynes | Gold(I) catalyst | High regioselectivity, wide functional group tolerance | acs.org |

| Autotandem Catalysis | Terminal alkynes, Amino acetals | Gold(I) catalyst, AgOTf | Modular synthesis, formal (3+2) annulation | organic-chemistry.org |

| Rearrangement/Cyclization | Tertiary enamides with alkynyl group | Gold(I) catalyst | Intramolecular cascade, forms pentasubstituted pyrroles | nih.govacs.org |

Copper, Rhodium, and Ruthenium-Catalyzed Ring Construction and Transformations

Transition metal catalysis offers powerful and versatile methods for the synthesis of polysubstituted pyrroles, including this compound and its derivatives. Copper, rhodium, and ruthenium catalysts, in particular, have been instrumental in developing novel strategies for pyrrole ring construction and subsequent transformations. These methods often provide access to complex pyrrolic structures under mild reaction conditions with high efficiency and selectivity.

Copper-catalyzed reactions represent a cost-effective and environmentally benign approach to pyrrole synthesis. Various copper-catalyzed multicomponent reactions have been developed, allowing for the convergent assembly of pyrroles from simple starting materials. For instance, a copper-catalyzed [3+1+1] cycloaddition of nitrones and α-acidic isocyanides provides an efficient route to pharmacologically relevant polysubstituted pyrroles. This methodology is characterized by its operational simplicity and broad substrate scope. While a direct synthesis of this compound using this specific method has not been detailed, the tolerance for a wide range of functional groups on both the nitrone and isocyanide components suggests its potential applicability.

Rhodium catalysts have enabled unique transformations for the synthesis of highly functionalized pyrroles. Rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, for example, yields N-perfluoroalkyl-3,4-disubstituted pyrroles. Although this method primarily furnishes 3,4-disubstituted products, it highlights the capability of rhodium catalysts to mediate complex ring-forming and rearrangement reactions. Furthermore, rhodium-catalyzed annulation reactions of 2-aroyl-substituted NH-pyrroles with diazoesters have been shown to produce pyrrolo[1,2-c] chempedia.infoacs.orgoxazin-1-ones, demonstrating the utility of rhodium catalysis in the transformation of pre-existing pyrrole rings.

Ruthenium catalysts have emerged as powerful tools for C-H activation and functionalization, providing novel pathways for the synthesis and derivatization of pyrroles. Ruthenium(II)-catalyzed C-H activation/annulation of 5-phenyl-pyrroline-2-carboxylates with alkynes has been reported to yield spiro[indene-proline] derivatives, showcasing the potential for complex scaffold construction. nih.gov Additionally, ruthenium-catalyzed C-H functionalization of pyrrole-2-carboxylates allows for the introduction of various substituents, including benzyl (B1604629) groups, at specific positions on the pyrrole ring. researchgate.net These C-H activation strategies offer an atom-economical approach to the synthesis of derivatives of this compound.

| Catalyst Type | Reaction Type | Key Features | Potential Relevance to Target Compound |

|---|---|---|---|

| Copper | [3+1+1] Cycloaddition | Operational simplicity, good functional group tolerance. | Applicable for the synthesis of polysubstituted pyrrole core. |

| Rhodium | Transannulation/Annulation | Access to highly functionalized and fused pyrrole systems. | Potential for derivatization of the pyrrole ring. |

| Ruthenium | C-H Activation/Functionalization | High atom economy, direct introduction of substituents. researchgate.net | Direct benzylation of a pyrrole-2-carboxylate precursor. |

Iridium-Catalyzed C-H Borylation as a Precursor to Derivatization

Iridium-catalyzed C-H borylation has become a powerful tool for the direct functionalization of C-H bonds, enabling the introduction of a boronate ester group onto a heteroaromatic core. This boronate ester can then serve as a versatile handle for subsequent cross-coupling reactions to introduce a wide variety of substituents. This strategy is particularly valuable for the derivatization of pyrroles, including the synthesis of precursors to this compound.

The direct borylation of the pyrrole ring at the C5 position provides a key intermediate for the introduction of the benzyl group. For instance, iridium-catalyzed borylation of a suitable pyrrole-2-carboxylate precursor, followed by a Suzuki-Miyaura cross-coupling reaction with a benzyl halide, would be a direct and efficient route to the target compound. Research has demonstrated the feasibility of iridium-catalyzed borylation of primary benzylic C-H bonds, which could be adapted for the direct introduction of a boryl group onto a methylarene, which could then be coupled with a 5-halopyrrole-2-carboxylate. nih.gov

A significant advantage of iridium-catalyzed C-H borylation is its high regioselectivity and functional group tolerance. The reaction can be directed to specific C-H bonds by steric and electronic factors, or through the use of directing groups. In the context of pyrrole-2-carboxylates, the ester group can influence the regioselectivity of the borylation. The reaction conditions are typically mild, employing an iridium catalyst, a borylating agent such as bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin), and a ligand, often a bipyridine derivative.

The resulting 5-borylated pyrrole-2-carboxylate is a stable and versatile intermediate that can participate in a variety of cross-coupling reactions. The Suzuki-Miyaura coupling with benzyl bromide or a related electrophile, catalyzed by a palladium complex, would then complete the synthesis of this compound. This two-step sequence of C-H borylation followed by cross-coupling represents a highly efficient and modular approach for the synthesis of a wide range of 5-substituted pyrrole-2-carboxylates.

| Step | Reaction | Key Reagents | Product | Significance |

|---|---|---|---|---|

| 1 | Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]2, dtbpy, HBpin | 5-Borylated pyrrole-2-carboxylate | Creates a versatile intermediate for derivatization. |

| 2 | Suzuki-Miyaura Cross-Coupling | Pd catalyst, base, benzyl halide | This compound | Introduces the desired benzyl substituent. |

Organocatalytic Methods for Pyrrole Ring Synthesis

Organocatalysis has emerged as a powerful and sustainable alternative to metal-catalyzed reactions for the synthesis of heterocyclic compounds, including pyrroles. nih.gov These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. The Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine, has been significantly advanced through the use of organocatalysts. wikipedia.orgrgmcet.edu.in

The proline-catalyzed Paal-Knorr synthesis is a notable example of an efficient and environmentally friendly method for constructing the pyrrole ring. rsc.org L-proline, a readily available and non-toxic amino acid, can effectively catalyze the condensation and cyclization of 1,4-dicarbonyls with amines to afford highly substituted pyrroles in good yields. rsc.org This methodology is attractive for the synthesis of derivatives of this compound, where a suitable 1,4-dicarbonyl precursor could be condensed with an appropriate amine.

Multicomponent reactions (MCRs) are another area where organocatalysis has made a significant impact on pyrrole synthesis. nih.govorientjchem.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom and step economy. Organocatalyzed multicomponent reactions for the synthesis of polysubstituted pyrroles often involve the condensation of 1,2-diones, aldehydes, and arylamines in the presence of a Brønsted acid catalyst, such as 4-methylbenzenesulfonic acid monohydrate. nih.gov The versatility of these MCRs allows for the incorporation of diverse substituents, making them suitable for the synthesis of a library of pyrrole derivatives.

The application of organocatalysis in pyrrole synthesis aligns with the principles of green chemistry by reducing reliance on heavy metals and often allowing for milder reaction conditions. The development of novel organocatalysts and their application in innovative reaction cascades continues to expand the toolkit for the efficient and sustainable synthesis of complex pyrroles like this compound.

| Method | Catalyst Type | Key Starting Materials | Advantages |

|---|---|---|---|

| Paal-Knorr Synthesis | Proline and other amino acids rsc.org | 1,4-Dicarbonyl compounds, primary amines wikipedia.orgrgmcet.edu.in | Mild conditions, environmentally benign catalyst. rsc.org |

| Multicomponent Reactions | Brønsted acids (e.g., PTSA) nih.gov | 1,2-Diones, aldehydes, arylamines nih.gov | High atom and step economy, convergent synthesis. orientjchem.org |

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles to the synthesis of pyrroles has gained significant attention, aiming to develop more sustainable and environmentally friendly processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. For the synthesis of this compound, several green chemistry approaches have been explored, including the use of solvent-free conditions, ionic liquids, and alternative energy sources like microwave and ultrasound irradiation, as well as the development of continuous flow processes.

Solvent-Free Reaction Conditions and Ionic Liquid Utilization

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to pollution. The Paal-Knorr synthesis of pyrroles, for instance, can be effectively carried out under solvent-free conditions, often with the aid of a solid support or a catalyst that facilitates the reaction in the absence of a solvent. rgmcet.edu.in Microwave irradiation can be particularly effective in promoting solvent-free Paal-Knorr reactions, leading to rapid and high-yielding synthesis of pyrroles. pensoft.net

Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents due to their low vapor pressure, high thermal stability, and recyclability. znaturforsch.com They can act as both the solvent and the catalyst in pyrrole synthesis. The use of ionic liquids in the Paal-Knorr reaction has been shown to be highly effective, allowing for the synthesis of polysubstituted pyrroles under mild conditions. znaturforsch.com Furthermore, the combination of ionic liquids with ultrasound irradiation can enhance reaction rates and yields, providing a synergistic effect for green pyrrole synthesis. frontiersin.org The recyclability of the ionic liquid makes this approach economically and environmentally attractive.

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including pyrroles. Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. pensoft.net The Paal-Knorr synthesis of pyrroles is particularly well-suited for microwave assistance, with reactions often being completed in minutes instead of hours. organic-chemistry.orgnih.gov Both solvent-free microwave-assisted Paal-Knorr reactions and those conducted in green solvents like water or ionic liquids have been successfully developed. pensoft.net

Ultrasound irradiation is another alternative energy source that can promote chemical reactions through the phenomenon of acoustic cavitation. Sonochemistry has been applied to the synthesis of pyrroles, often leading to improved yields and shorter reaction times. frontiersin.org Ultrasound-assisted synthesis can be performed under mild conditions and is compatible with various green reaction media, including water and ionic liquids. frontiersin.orgnih.gov The synergy between ultrasound and ionic liquids has been shown to be particularly effective for the synthesis of complex heterocyclic systems. frontiersin.org

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. chempedia.infoacs.org The synthesis of polysubstituted pyrroles has been successfully demonstrated in continuous flow systems. chempedia.info

The Paal-Knorr synthesis of pyrroles is amenable to continuous flow processing. chempedia.info By pumping the reactants through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst, the desired pyrrole can be produced continuously and efficiently. This approach allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity. The integration of in-line purification techniques can further streamline the synthesis, leading to a fully automated process for the production of pyrroles like this compound.

| Principle | Methodology | Key Advantages | Applicability to Target Compound Synthesis |

|---|---|---|---|

| Waste Prevention | Solvent-Free Reactions | Eliminates solvent waste, reduces environmental impact. rgmcet.edu.in | Feasible for Paal-Knorr synthesis of the pyrrole core. pensoft.net |

| Ionic Liquids | Recyclable, low vapor pressure, can act as catalyst. znaturforsch.com | Green solvent/catalyst system for pyrrole formation. frontiersin.org | |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. pensoft.netorganic-chemistry.orgnih.gov | Accelerates the Paal-Knorr and other cyclization reactions. organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, mild conditions. frontiersin.org | Promotes efficient synthesis, especially with ionic liquids. frontiersin.orgnih.gov | |

| Process Intensification | Continuous Flow Synthesis | Improved safety, control, and scalability. chempedia.infoacs.org | Enables automated and efficient production of pyrrole derivatives. chempedia.info |

Multi-Component Reactions (MCRs) for Polyfunctionalized Pyrrole Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. bohrium.com These reactions are particularly valuable for constructing diverse libraries of compounds and are well-suited for the synthesis of polyfunctionalized pyrroles. orientjchem.orgorientjchem.org

Several MCR strategies have been developed that provide access to the pyrrole core. A notable example is a ruthenium-catalyzed three-component reaction that converts ketones, primary amines, and vicinal diols into a variety of substituted pyrroles. organic-chemistry.org This method is characterized by its high atom efficiency and broad substrate scope. organic-chemistry.org For the synthesis of a derivative like this compound, one could envision a strategy employing a β-ketoester (in place of a simple ketone), an appropriate amine, and a diol, which upon dehydrogenation and cyclization would yield the desired scaffold.

Another powerful MCR approach involves the use of isocyanides. For instance, the reaction of methyl 2-isocyanoacetate with unsaturated ketones (chalcones) in the presence of a copper catalyst can yield highly substituted pyrrole-2-carboxylates. orientjchem.org The reaction proceeds through a 1,4-conjugate addition followed by intramolecular cyclization and oxidation to afford the aromatic pyrrole ring. orientjchem.org

The table below summarizes representative MCRs for the synthesis of functionalized pyrrole derivatives.

Table 1: Overview of Multi-Component Reactions for Pyrrole Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Ruthenium-Catalyzed 3-Component | Ketone, Amine, Vicinal Diol | [Ru(p-cymene)Cl₂]₂/Xantphos/t-BuOK | Substituted Pyrroles | organic-chemistry.org |

| Indium-Catalyzed 3-Component | Nitro Compound, Phenacyl Bromide, Dialkyl Acetylenedicarboxylate | Indium powder / aq. HCl | Polysubstituted Pyrroles | orientjchem.org |

| Isocyanide-Based 3-Component | Methyl 2-isocyanoacetate, Unsaturated Ketone | CuI / Choline Hydroxide | Methyl Pyrrole-2-carboxylates | orientjchem.org |

These MCRs offer streamlined access to complex pyrrole structures, often bypassing the need for the isolation of intermediates, thus saving time and resources. bohrium.com

Stereoselective and Regioselective Strategies in Pyrrole Synthesis

Achieving control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is a central challenge in organic synthesis. While the parent compound, this compound, is achiral, these principles are critical for synthesizing its derivatives and for ensuring the desired isomer is produced.

Regioselectivity

The synthesis of a 2,5-disubstituted pyrrole requires a method that selectively places the functional groups at these specific positions, avoiding the formation of other isomers (e.g., 2,3-, 2,4-, or 3,4-disubstituted). The Paal-Knorr synthesis is a classic and highly reliable method for achieving this outcome. uctm.eduwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to furnish the 2,5-disubstituted pyrrole. uctm.eduwikipedia.org The inherent symmetry of the 1,4-dicarbonyl precursor directly translates into the regiochemistry of the final product.

Modern variations of the Paal-Knorr reaction have been developed to improve yields and expand its scope, for example, by using catalysts like iron(III) chloride in water or employing microwave assistance. researchgate.netorganic-chemistry.org Beyond the Paal-Knorr reaction, other regioselective methods have emerged. A ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols has been shown to be highly regioselective, with control arising from sterically less hindered positions during the C-C coupling step. organic-chemistry.org Furthermore, stepwise approaches involving the selective functionalization of the pyrrole ring, such as iododesilylation followed by coupling reactions, offer precise control over the final substitution pattern. researchgate.net

Table 2: Comparison of Regioselective Strategies for 2,5-Disubstituted Pyrroles

| Synthetic Strategy | Key Precursors | Mechanism Highlights | Regiocontrol | Ref. |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary Amine | Condensation, cyclization, dehydration | Inherent to precursor structure | uctm.eduwikipedia.org |

| Ruthenium-Catalyzed MCR | Ketone, Amine, Vicinal Diol | Catalytic C-H activation and C-C coupling | Steric hindrance directs substitution | organic-chemistry.org |

| Stepwise Functionalization | N-protected pyrrole | Sequential lithiation, silylation, iodination, coupling | Stepwise introduction of groups at specific positions | researchgate.net |

Stereoselectivity

While this compound itself lacks stereocenters, many of its derivatives and related compounds are chiral. Stereoselective strategies are therefore essential for their synthesis. A significant area of research involves the stereoselective reduction of the pyrrole ring to produce highly functionalized pyrrolidines, which are valuable building blocks in medicinal chemistry.

For example, the heterogeneous catalytic hydrogenation of pyrroles bearing a chiral auxiliary or a pro-chiral group can proceed with high diastereoselectivity. It has been demonstrated that highly substituted pyrroles, such as those with an α-ketoester substituent at the 2-position, can be hydrogenated using a rhodium-on-alumina catalyst to yield pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.govacs.org The reduction is believed to proceed in a stepwise manner, where the initial reduction of the exocyclic carbonyl group creates a stereocenter that directs the subsequent hydrogenation of the aromatic ring from one face. nih.govacs.org This approach provides a powerful method for converting flat, aromatic pyrrole precursors into complex, three-dimensional pyrrolidine (B122466) structures with a high degree of stereocontrol. acs.org

Chemical Reactivity and Functionalization of Methyl 5 Benzyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is a π-excessive heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often under milder conditions than benzene (B151609). pearson.compearson.com In unsubstituted pyrrole, these reactions preferentially occur at the C2 or C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex or arenium ion). quora.comquora.comonlineorganicchemistrytutor.com

In methyl 5-benzyl-1H-pyrrole-2-carboxylate, the C2 and C5 positions are already occupied. Therefore, electrophilic attack is directed to the C3 and C4 positions. The regioselectivity is influenced by the electronic effects of the existing substituents:

The methyl carboxylate group at C2 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the C4 position.

The benzyl (B1604629) group at C5 is a weakly activating alkyl group that directs incoming electrophiles to the C3 position.

The competition between these directing effects determines the final product distribution, which can often be controlled by the choice of reagents and reaction conditions.

Common EAS reactions applicable to this scaffold include:

Vilsmeier-Haack Formylation : This reaction introduces a formyl (-CHO) group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemtube3d.com For 2,5-disubstituted pyrroles, formylation occurs at a vacant β-position (C3 or C4). researchgate.net

Friedel-Crafts Acylation : An acyl group can be introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Given the reactivity of the pyrrole ring, milder catalysts than those used for benzene are often sufficient. pearson.com

Halogenation : Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a halogen atom on the pyrrole ring.

The predicted outcomes for these reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 4-formyl-5-benzyl-1H-pyrrole-2-carboxylate and/or Methyl 3-formyl-5-benzyl-1H-pyrrole-2-carboxylate | Regioselectivity depends on the relative directing strength of the substituents. The ester group strongly favors C4. |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃, SnCl₄) | Methyl 4-acyl-5-benzyl-1H-pyrrole-2-carboxylate | The deactivating ester group is expected to strongly direct the incoming acyl group to the C4 position. |

| Halogenation | NBS or NCS | Methyl 3-halo-5-benzyl-1H-pyrrole-2-carboxylate and/or Methyl 4-halo-5-benzyl-1H-pyrrole-2-carboxylate | Product distribution can be sensitive to reaction conditions. |

Nucleophilic Reactivity at the Ester Carbonyl and Pyrrole Ring Positions

The compound possesses sites susceptible to nucleophilic attack, primarily at the ester carbonyl carbon. The pyrrole ring itself is generally resistant to nucleophilic substitution.

Reactivity of the Ester Group: The methyl ester at the C2 position can undergo typical carboxyl ester transformations.

Hydrolysis/Saponification : Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid, 5-benzyl-1H-pyrrole-2-carboxylic acid.

Amidation : The ester can be converted to an amide by reaction with an amine. This transformation is often facilitated by coupling agents, such as cyclic alkyltriphosphonate anhydrides (e.g., T3P®), which activate the corresponding carboxylic acid (formed in situ or pre-formed) for reaction with the amine. google.comgoogle.com

Transesterification : The methyl group of the ester can be exchanged by reaction with another alcohol, often under acidic or basic conditions. Enzymatic methods using lipases have also been shown to be effective for the transesterification of simple pyrrole-2-carboxylates. nih.gov

| Reaction | Typical Reagents | Product |

|---|---|---|

| Saponification | 1. NaOH (aq), Heat 2. H₃O⁺ | 5-Benzyl-1H-pyrrole-2-carboxylic acid |

| Amidation | R₂NH, Coupling Agent (e.g., T3P®) | 5-Benzyl-N,N-dialkyl-1H-pyrrole-2-carboxamide |

| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 5-benzyl-1H-pyrrole-2-carboxylate |

Reactivity of the Pyrrole Ring: As an electron-rich aromatic system, the pyrrole nucleus is not susceptible to nucleophilic aromatic substitution unless activated by exceptionally strong electron-withdrawing groups. The methyl carboxylate group is not sufficiently activating for such reactions.

C-H Functionalization of the Pyrrole Ring and Benzyl Moiety

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient alternative to traditional cross-coupling strategies.

Pyrrole Ring C-H Functionalization: Transition metal catalysis can be employed to selectively functionalize the C3 and C4 C-H bonds of the pyrrole ring.

Palladium-catalyzed direct arylation of 2,5-disubstituted pyrroles with diaryliodonium salts has been shown to produce tri- and tetra-substituted pyrroles. nih.gov

Rhodium-catalyzed reactions can achieve β-selective (C3 or C4) arylation of substituted pyrroles with aryl iodides. acs.org The choice of catalyst and ligands can be crucial in controlling the site-selectivity of these transformations. acs.orgacs.org

Benzyl Moiety C-H Functionalization: The methylene (B1212753) bridge of the benzyl group is a reactive site for functionalization.

Benzylic Oxidation : The benzylic C-H bonds can be oxidized to form a carbonyl group, converting the 5-benzyl substituent into a 5-benzoyl group. This transformation can be achieved using various catalytic systems, including those based on metals like copper or via carbocatalysis. nih.govnih.gov

Benzylic Halogenation : Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position, yielding methyl 5-(α-bromobenzyl)-1H-pyrrole-2-carboxylate, a versatile intermediate for further substitution reactions.

| Position | Reaction | Typical Reagents | Product Type |

|---|---|---|---|

| Pyrrole C3/C4-H | Direct Arylation | Ar-I, Pd or Rh catalyst, Base | 3-Aryl and/or 4-Aryl substituted pyrrole |

| Benzylic C-H | Oxidation | Oxidant (e.g., TBHP), Metal catalyst (e.g., CuCl₂) | 5-Benzoyl substituted pyrrole |

| Benzylic C-H | Halogenation | NBS, Radical Initiator (e.g., AIBN) | 5-(α-Bromobenzyl) substituted pyrrole |

Derivatization and Functionalization at the N-H Position

The nitrogen atom of the pyrrole ring possesses an acidic proton and a lone pair of electrons, allowing for facile functionalization. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a nucleophilic pyrrolide anion that can react with various electrophiles.

N-Alkylation : Reaction of the pyrrolide anion with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents yields N-alkylated pyrroles. The Mitsunobu reaction provides another route for N-alkylation using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate. rsc.org

N-Acylation : Treatment with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) introduces an acyl group onto the nitrogen, forming N-acylpyrroles.

N-Arylation : N-Aryl bonds can be formed via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Transformations of the Benzyl Substituent

Beyond C-H functionalization, the entire benzyl group can be chemically transformed.

Hydrogenolysis : Catalytic hydrogenation, typically using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, can cleave the benzyl C-C bond. This reaction would convert the 5-benzyl group to a 5-methyl group, yielding methyl 5-methyl-1H-pyrrole-2-carboxylate. This is a common debenzylation strategy in organic synthesis.

Oxidation : As mentioned previously, strong oxidation can transform the benzyl methylene group into a ketone (benzoyl group). nih.gov

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of these reactions is key to predicting and controlling their outcomes.

Electrophilic Aromatic Substitution : The mechanism proceeds via a two-step addition-elimination pathway. The electrophile (E⁺) attacks the π-system of the pyrrole ring to form a resonance-stabilized cationic intermediate, the σ-complex. pearson.com For substitution at the C3 or C4 position of the 2,5-disubstituted ring, the relative stability of the possible σ-complex intermediates determines the regioselectivity. The positive charge in the intermediate is delocalized over several atoms, and the specific resonance structures possible for attack at each position, along with the electronic influence of the existing substituents, dictate the preferred reaction site. quora.comonlineorganicchemistrytutor.com

Vilsmeier-Haack Reaction : This reaction involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF. The pyrrole ring then attacks this electrophile in a standard EAS mechanism. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde product. chemtube3d.com

Palladium-Catalyzed C-H Activation : The mechanism for direct arylation often involves a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst coordinates to the pyrrole and abstracts a proton while forming a Pd-C bond in a single step. Subsequent reductive elimination from an aryl-palladium-pyrrolide intermediate yields the C-C coupled product and regenerates the active catalyst. acs.org

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 5 Benzyl 1h Pyrrole 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H and ¹³C NMR spectra of methyl 5-benzyl-1H-pyrrole-2-carboxylate derivatives provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum typically reveals distinct signals for the pyrrole (B145914) ring protons, the benzyl (B1604629) group protons, and the methyl ester protons. The pyrrole protons at positions 3 and 4 usually appear as doublets or multiplets in the aromatic region, with their chemical shifts and coupling constants being characteristic of the substitution pattern. The benzylic methylene (B1212753) (CH₂) protons typically resonate as a singlet, while the phenyl protons of the benzyl group appear as a multiplet. The methyl ester protons give rise to a characteristic singlet. For instance, in the related compound (R,S)-benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate, the pyrrole protons H3 and H4 are observed as multiplets at 6.89 ppm and 6.05 ppm, respectively. mdpi.com The benzylic protons of the benzyl ester appear as a singlet at 5.29 ppm, and the aromatic protons are found in the 7.31-7.41 ppm range. mdpi.com The N-H proton of the pyrrole ring, if present, typically appears as a broad singlet at a downfield chemical shift (e.g., 9.67 ppm). mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule. The carbonyl carbon of the methyl ester is typically observed in the downfield region (e.g., ~161.6 ppm). mdpi.com The carbons of the pyrrole ring and the benzyl group appear in the aromatic region (approx. 100-145 ppm). For example, in (R,S)-benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate, the pyrrole carbons C2, C3, C4, and C5 resonate at 121.3, 116.4, 106.4, and 141.8 ppm, respectively. mdpi.com The benzylic carbon and the methyl ester carbon show signals at characteristic chemical shifts.

A representative dataset for a derivative is provided below.

| NMR Spectral Data for (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate mdpi.com | |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| 9.67 (s, br, 1H, NH) | 161.6 (CO₂) |

| 7.41-7.31 (m, 5H, ArH) | 141.8 (Pyrrole C5) |

| 6.89 (m, 1H, Pyrrole H3) | 136.0 (ArC) |

| 6.05 (m, 1H, Pyrrole H4) | 128.5, 128.1, 127.9 (ArC) |

| 5.29 (s, 2H, CH₂Ph) | 121.3 (Pyrrole C2) |

| 4.94 (q, J=6.2 Hz, 1H, CHOH) | 116.4 (Pyrrole C3) |

| 2.55 (s, br, 1H, CHOH) | 106.4 (Pyrrole C4) |

| 1.54 (d, J=6.8 Hz, 3H, CH₃) | 65.9 (CH₂Ph) |

| 63.9 (CHOH) | |

| 23.1 (CH₃) |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY spectra would show cross-peaks between the adjacent pyrrole protons H-3 and H-4, confirming their connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlation). princeton.edu This technique is crucial for assigning the carbon signals of protonated carbons, such as those of the pyrrole ring, the benzylic CH₂, and the methyl ester group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic CH₂ protons to the pyrrole C-5 and the ipso-carbon of the phenyl ring, and from the pyrrole protons to the ester carbonyl carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. slideshare.net This is useful for determining stereochemistry and conformation. For example, NOESY could show correlations between the benzylic CH₂ protons and the pyrrole H-4 proton, providing information about the preferred orientation of the benzyl group relative to the pyrrole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula of the compound. nih.gov For example, the calculated mass for C₁₄H₁₅NO₃ is 245.1052, and a measured HRMS value of 245.1055 confirms this molecular formula. mdpi.com

In addition to molecular formula determination, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation (m/z 91), and the loss of the methoxycarbonyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key characteristic absorption bands for this compound derivatives include:

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ for derivatives with an unsubstituted pyrrole nitrogen. mdpi.com

C-H Stretch: Aromatic and alkyl C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively. mdpi.com

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically found in the range of 1680-1730 cm⁻¹. mdpi.commdpi.com

C=C Stretch: Aromatic C=C stretching vibrations from the pyrrole and benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong C-O stretching bands for the ester group are typically observed between 1100 and 1300 cm⁻¹.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. mdpi.com

For derivatives of this compound, crystallographic studies can reveal:

The planarity of the pyrrole ring.

The orientation of the benzyl and methyl carboxylate substituents relative to the pyrrole ring. For example, in methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, the dihedral angle between the benzyl ring and the pyrrole ring was found to be 89.5 (3)°. nih.gov

The supramolecular structure, which describes how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds (e.g., between the N-H of one molecule and the carbonyl oxygen of another), π-π stacking interactions between aromatic rings, and van der Waals forces. nih.govnih.gov

| Example Crystal Data for a Pyrrole Derivative (Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate) nih.gov | |

|---|---|

| Formula | C₂₆H₂₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.8056 (2) |

| b (Å) | 10.6638 (2) |

| c (Å) | 21.8315 (5) |

| Volume (ų) | 2050.00 (8) |

| Z | 4 |

Chiroptical Spectroscopy for Elucidating Absolute Configuration (if applicable for chiral derivatives)

Chiroptical spectroscopy is relevant for derivatives of this compound that are chiral, meaning they are non-superimposable on their mirror images. Chirality can be introduced by a stereocenter on a substituent or by restricted rotation causing atropisomerism.

Electronic Circular Dichroism (ECD) is a key chiroptical technique that measures the differential absorption of left and right circularly polarized light. acs.org An ECD spectrum provides information on the absolute configuration of a chiral molecule. acs.org For a chiral derivative, each enantiomer will produce an ECD spectrum that is a mirror image of the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenters can be determined. This technique is crucial for the characterization of enantiomerically pure compounds. unipi.it

Computational and Theoretical Investigations of Methyl 5 Benzyl 1h Pyrrole 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For systems analogous to methyl 5-benzyl-1H-pyrrole-2-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine molecular structure, stability, and electronic characteristics. researchgate.netnih.gov

DFT is also used to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily polarizable and has higher chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Pyrrole (B145914) System

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.29 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.81 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.48 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a molecule like this compound, MD simulations can reveal how the benzyl (B1604629) and methyl carboxylate groups move relative to the central pyrrole ring. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site. mdpi.com

Simulations often track key dihedral angles to map the conformational landscape and identify the most stable rotamers (conformational isomers). The stability of different conformations and the interactions between the ligand and a target protein can be validated through MD simulations, often run for nanoseconds to observe significant molecular motions. researchgate.net For pyrrole-based systems, MD simulations have been used to analyze the stability of ligand-protein complexes, confirming that the ligand remains bound within the active site and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comresearchgate.net

Table 2: Conformational and Interaction Data from MD Simulations of a Pyrrole Derivative in a Protein Binding Site

| Parameter | Observation | Implication |

|---|---|---|

| RMSD of Ligand | < 2.0 Å | Indicates the ligand remains in a stable pose within the binding site throughout the simulation. |

| Key Dihedral Angle (Pyrrole-CH2-Benzyl) | Fluctuates between 60° and 90° | Shows the degree of rotational freedom of the benzyl group, which can influence binding affinity. |

| Dominant Intermolecular Interaction | Hydrogen bond with Serine residue | Identifies a critical interaction for stabilizing the ligand-protein complex. |

| Solvent Accessible Surface Area (SASA) | Decreases upon binding | Confirms the ligand is buried within the protein's binding pocket, shielded from the solvent. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrrole derivatives, 2D and 3D-QSAR studies help identify the key structural features required for a specific biological effect, such as enzyme inhibition. nih.govmdpi.com These models are built using a "training set" of molecules with known activities and then validated with a "test set" to ensure their predictive power.

In a typical QSAR study for pyrrole-containing compounds, various molecular descriptors are calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov The resulting QSAR model, often expressed as a mathematical equation, can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov For example, a model might indicate that increasing the steric bulk at the 5-position (where the benzyl group is located) while placing an electronegative group at the 2-position enhances activity.

Table 3: Example of Descriptors Used in a QSAR Model for Bioactive Pyrrole Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) | Statistical Parameter |

|---|---|---|---|

| Steric | Molar Refractivity (MR) | Positive correlation; larger groups at a specific position may increase binding. | r² = 0.95 |

| Electronic | Dipole Moment | Negative correlation; lower polarity may favor passage through cell membranes. | q² = 0.78 |

| Topological | ChiV3Cluster Index | Positive correlation; indicates the importance of specific branching patterns. nih.gov | pred_r² = 0.84 nih.gov |

| Hydrophobic | logP | Optimal value around 2.5; balances solubility and membrane permeability. | - |

Molecular Docking Studies to Investigate Pyrrole-Based Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. This is crucial for structure-based drug design. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov Docking studies on pyrrole derivatives have revealed key interactions, such as hydrogen bonds between the pyrrole NH or carboxylate oxygen and amino acid residues (like tyrosine or lysine), and π-π stacking between the aromatic pyrrole or benzyl rings and residues like phenylalanine or histidine. nih.gov These studies can rationalize the observed biological activity and guide modifications to the ligand's structure to improve binding. vlifesciences.com For instance, docking might show that the benzyl group fits into a hydrophobic pocket, while the methyl carboxylate forms a crucial hydrogen bond. nih.gov

Table 4: Representative Molecular Docking Results for a Pyrrole-Based Ligand with an Enzyme Target (e.g., Enoyl-ACP Reductase)

| Parameter | Value/Description | Significance |

|---|---|---|

| Target Protein | Enoyl-ACP Reductase (InhA) | A common target for antimycobacterial agents. |

| Docking Score (kcal/mol) | -8.6 | Estimates the binding free energy; more negative values indicate stronger binding. nih.gov |

| Key Hydrogen Bonds | Carbonyl oxygen with Tyr158 | A critical interaction for anchoring the ligand in the active site. nih.gov |

| Hydrophobic Interactions | Benzyl ring with Val126, Val264 | Stabilizes the ligand in a nonpolar pocket of the enzyme. nih.gov |

| π-π Stacking | Pyrrole ring with Phe149 | Additional stabilizing interaction common for aromatic systems. |

Analysis of Key Electronic Descriptors (HOMO-LUMO Gaps, Chemical Hardness, Electrophilicity Index)

Building on DFT calculations, a deeper analysis of global reactivity descriptors provides quantitative measures of a molecule's stability and reactivity. For this compound, these descriptors help predict its behavior in chemical reactions.

HOMO-LUMO Gap (ΔE): As mentioned, the energy gap (ΔE = ELUMO – EHOMO) is a primary indicator of chemical reactivity. Molecules with small gaps are generally more reactive and are considered "soft," while those with large gaps are less reactive and considered "hard." irjweb.comresearchgate.net

Chemical Hardness (η): Formally defined as η = (ELUMO – EHOMO) / 2, hardness measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. irjweb.com

Electrophilicity Index (ω): This index, calculated from the electronic chemical potential and hardness, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests the molecule will act as a strong electrophile in reactions. nih.gov

These descriptors are valuable for comparing the reactivity of a series of related pyrrole derivatives, allowing researchers to computationally screen for compounds with desired electronic properties before undertaking synthesis.

Table 5: Global Reactivity Descriptors for a Series of Substituted Pyrroles (Illustrative Data)

| Compound (Substituent at C5) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| -H | 5.20 | 2.60 | 1.55 |

| -CH3 | 5.15 | 2.58 | 1.51 |

| -Benzyl | 4.95 | 2.48 | 1.62 |

| -NO2 | 4.10 | 2.05 | 2.88 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in understanding how molecules like this compound are formed. One of the most common methods for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org

DFT calculations can be used to map the entire reaction pathway, identifying all intermediates and transition states. researchgate.net This allows for the determination of activation energies (the energy barriers that must be overcome for the reaction to proceed) for each step. Studies on the Paal-Knorr mechanism have computationally explored different possible pathways, such as those proceeding through a hemiaminal intermediate versus an enamine intermediate. researchgate.net Calculations have shown that the pathway involving the cyclization of a hemiaminal intermediate is often the energetically preferred route. researchgate.netrsc.org Furthermore, these studies can reveal the role of catalysts or solvent molecules, showing how they can lower the activation energy of the rate-determining step. rsc.org

Table 6: Calculated Activation Energies for Key Steps in a Paal-Knorr Pyrrole Synthesis

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Profile |

|---|---|---|---|

| 1. Hemiaminal Formation | Attack of the amine on a protonated carbonyl group. | 12.5 | Exergonic |

| 2. Cyclization (Rate-Determining Step) | Intramolecular attack to form the five-membered ring. | 27.1 (uncatalyzed) rsc.org | - |

| 3. Dehydration | Elimination of water molecules to form the aromatic pyrrole ring. | 15.2 | Exergonic rsc.org |

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Pyrrole 2 Carboxylate Derivatives

Molecular Target Identification and Engagement Mechanisms

The therapeutic potential of pyrrole-2-carboxylate derivatives stems from their ability to interact with specific biological macromolecules, thereby modulating their function. The identification of these molecular targets and the elucidation of their engagement mechanisms are critical for understanding the pharmacological profile of these compounds.

Pyrrole-2-carboxylate derivatives have demonstrated significant inhibitory activity against several key enzymes involved in critical pathological and physiological processes.

Mycobacterial Membrane Protein Large 3 (MmpL3) The MmpL3 transporter is essential for the transport of mycolic acids in Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. nih.govnih.gov A series of pyrrole-2-carboxamides have been designed as potent MmpL3 inhibitors. nih.govcolby.edu Docking studies predict that these compounds bind within the transmembrane domain of MmpL3. For instance, one designed compound was shown to occupy specific pockets (S3, S4, and S5) within the MmpL3 structure. nih.gov The binding is stabilized by crucial hydrogen bonds; the pyrrole (B145914) and carboxamide hydrogens are considered essential for potent activity, as their methylation leads to a significant reduction or complete loss of inhibitory function. nih.gov Molecular docking simulations suggest that the amide group can form a hydrogen bond with the residue ASP645 in the active site, highlighting a key interaction for inhibition. nih.gov

Enoyl-acyl Carrier Protein Reductase (InhA) InhA, an NADH-dependent enoyl-ACP reductase, is another validated target in Mycobacterium tuberculosis as it is a key enzyme in the mycolic acid biosynthesis pathway. nih.govnih.govplos.org Pyrrolidine (B122466) carboxamides, a related class of compounds, have been identified as a novel series of potent InhA inhibitors. nih.govresearchgate.net These compounds act as direct inhibitors of the enzyme. nih.gov Crystal structures of InhA complexed with these inhibitors have been used to elucidate their binding mode. nih.gov More recent studies have focused on designing pyrrole scaffolds that can dually target both InhA and dihydrofolate reductase (DHFR), another crucial enzyme for mycobacterial survival. plos.org Molecular docking analyses indicate that these compounds interact with the active sites of both enzymes, suggesting a multi-target mechanism for their antitubercular properties. plos.org

Monoamine Oxidase B (MAO-B) MAO-A and MAO-B are key enzymes in the catabolism of neurotransmitters, and their selective inhibition is a strategy for treating neurodegenerative disorders like Parkinson's disease. nih.gov Certain N-substituted pyrrole derivatives have been evaluated as inhibitors of both MAO isoforms. nih.govmdpi.com Docking and molecular dynamics simulations have provided insights into the structural basis for their selectivity. For selective MAO-B inhibitors like N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine, the phenyl ring fits into an aromatic cage within the MAO-B binding pocket, forming charge-transfer interactions. nih.gov In contrast, the active site of MAO-A contains a bulkier Tyr residue instead of a smaller Ile, which appears to force a slightly different, less favorable binding pose for this compound, contributing to its MAO-B selectivity. nih.gov

Table 1: Enzyme Inhibition by Pyrrole-2-Carboxylate Derivatives and Related Scaffolds

| Compound Class | Target Enzyme | Organism/System | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamides | MmpL3 | Mycobacterium tuberculosis | Binds to transmembrane domain; H-bonds with residues like ASP645 are crucial for activity. | nih.gov |

| Pyrrolidine carboxamides | InhA (Enoyl-ACP Reductase) | Mycobacterium tuberculosis | Direct inhibition of the enzyme active site, confirmed by co-crystal structures. | nih.gov |

| N-substituted pyrroles | MAO-B | Human | Phenyl ring interacts with an aromatic cage in the binding pocket; selectivity is driven by specific residue differences (Tyr vs. Ile) compared to MAO-A. | nih.gov |

Beyond enzyme inhibition, pyrrole derivatives can engage with molecular receptors. Specifically, neutral ditopic receptors based on 2-amido-pyrrole moieties have been synthesized for the recognition of bis-carboxylate anions. nih.govresearchgate.net The binding mechanism relies on the formation of multiple hydrogen bonds. The NH protons of the pyrrole ring and the amide linker act as hydrogen-bond donors, interacting with the negatively charged oxygen atoms of the carboxylate guest. nih.gov This interaction forms a stable 1:1 stoichiometric complex, demonstrating the principle of molecular recognition driven by specific, non-covalent interactions. nih.gov

The engagement of pyrrole derivatives with their molecular targets triggers a cascade of cellular and molecular events.

Tubulin Polymerization Inhibition A significant mechanism of action for several anticancer pyrrole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.comresearchgate.net These compounds often target the colchicine-binding site on β-tubulin. mdpi.comresearchgate.net Molecular docking studies have shown that pyrrole-based carboxamides can efficiently bind to this site, forming hydrogen bond interactions with key residues such as THR 179, LYS 254, and ASN 101. mdpi.com This binding prevents the polymerization of tubulin into microtubules, which disrupts the formation of the mitotic spindle. mdpi.comresearchgate.net The functional consequence of this molecular action is the arrest of the cell cycle in the G2/M phase, which ultimately leads to the induction of apoptosis in cancer cells. mdpi.comresearchgate.net

Induction of Apoptosis The disruption of critical cellular processes by pyrrole derivatives often converges on the activation of programmed cell death, or apoptosis. For instance, the inhibition of tubulin polymerization leads to mitotic arrest, a state that triggers the apoptotic cascade. researchgate.net In other contexts, pyrrole-containing compounds have been shown to induce apoptosis through different pathways. Studies on pneumotoxic pyrrole adducts, such as monocrotaline (B1676716) pyrrole (MCTP) adducted to the protein galectin-1, showed significant increases in caspase-3 activation and annexin (B1180172) V staining in human pulmonary artery endothelial cells, both of which are key markers of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design and Molecular Optimization

SAR studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For pyrrole-2-carboxylate derivatives, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

The biological activity of the pyrrole-2-carboxylate core can be finely tuned by altering the substituents at various positions on the pyrrole ring and its associated side chains.

For MmpL3 inhibitors, SAR studies have revealed several key principles:

Substituents on the Pyrrole Ring: Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhances anti-tuberculosis activity. nih.govnih.gov

Substituents on the Carboxamide: Bulky substituents, such as adamantyl or cyclooctyl groups, attached to the carboxamide nitrogen greatly improve potency, whereas small groups lead to a substantial loss of activity. nih.gov

Pyrrole and Amide N-H Bonds: The hydrogens on the pyrrole nitrogen and the carboxamide nitrogen are critical. Replacing the pyrrole hydrogen with a methyl group reduces activity, and methylating both positions results in a complete loss of potency, underscoring their essential role in hydrogen bonding with the target enzyme. nih.gov

In the context of tubulin polymerization inhibitors, both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were found to be mandatory for potent activity against tubulin polymerization and cancer cell growth. nih.govacs.org

For metallo-β-lactamase (MBL) inhibitors based on a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, SAR studies showed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency. nih.gov

Table 2: Summary of Key Structure-Activity Relationships for Pyrrole Derivatives

| Target | Scaffold | Favorable Substituents/Features | Unfavorable Substituents/Features | Reference |

|---|---|---|---|---|

| MmpL3 | Pyrrole-2-carboxamide | Electron-withdrawing groups on C4-phenyl/pyridyl; Bulky groups (e.g., adamantyl) on amide N. | Methylation of pyrrole or amide N-H; Small groups on amide N. | nih.govnih.gov |

| Tubulin | 3-Aroyl-1-arylpyrrole | 1-Phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moiety are essential. | Absence of either the 1-phenyl or 3-trimethoxyphenylcarbonyl group. | nih.govacs.org |

| Metallo-β-lactamases | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 3-Carbonitrile, 4,5-diphenyl, and N-benzyl groups are important for broad-spectrum activity. | Alteration of the core scaffold reduces potency. | nih.gov |

The three-dimensional conformation of a molecule dictates how it fits into a binding pocket and interacts with its molecular target. Conformational analysis is therefore a critical component of rational drug design. For pyrrole derivatives, molecular docking studies implicitly rely on conformational analysis to predict the most favorable binding poses within an enzyme's active site. nih.govnih.gov For example, the predicted low-energy conformation of a pyrrole-2-carboxamide inhibitor within the MmpL3 binding site explains the observed SAR, such as the necessity of the N-H groups for hydrogen bonding. nih.gov Similarly, understanding the preferred conformations of MAO-B inhibitors helps explain their selectivity over the MAO-A isoform. nih.gov Studies on pyrrole-containing macrocycles have also shown that conformational constraints, such as those induced by N-methylation of the pyrrole ring, can influence properties like passive permeability by altering the potential for intramolecular hydrogen bonding. nih.gov

Rational Design Principles for Pyrrole-Based Bioactive Scaffolds

The pyrrole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. nih.govbiolmolchem.com The rational design of pyrrole-based bioactive scaffolds is a key strategy in drug discovery, aiming to optimize therapeutic efficacy and target selectivity. nih.govmdpi.com This process involves a deep understanding of the structure-activity relationships (SAR) that govern how modifications to the pyrrole core and its substituents influence interactions with biological targets. escholarship.org Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are frequently employed to predict the bioactivity of novel derivatives and guide their synthesis. mdpi.com

The versatility of the pyrrole scaffold allows for substitutions at multiple positions, each offering an opportunity to modulate the compound's physicochemical properties and biological function. biolmolchem.com Key considerations in the rational design of these compounds include the nature and position of substituents on the pyrrole ring, which can significantly impact their therapeutic potential. For instance, in the context of antitubercular agents, SAR studies on pyrrole-2-carboxamides have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, can greatly enhance anti-TB activity. nih.gov

Similarly, in the development of metallo-β-lactamase (MBL) inhibitors, SAR studies of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain are crucial for inhibitory potency. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the biological activity of pyrrole-based compounds.

The design of pyrrole-based compounds is also influenced by their intended biological target. For example, pyrrolyl-α,γ-diketoacids have been designed as selective inhibitors of HIV-1 integrase, with studies showing that the placement of diketoacid moieties at positions 2 and 3 of the pyrrole ring is critical for this selectivity. nih.gov In the development of antimalarial agents, SAR studies on pyrrolones have indicated that a hydrophobic group attached to the pyrrole ring is necessary for activity, while modifications to other parts of the molecule can be made to improve metabolic stability. nih.gov

The following tables summarize key findings from SAR studies on various pyrrole derivatives, illustrating the rational design principles that guide the development of these bioactive scaffolds.

Table 1: SAR of Pyrrole-2-Carboxamide Derivatives as Anti-TB Agents

| Compound | R1 Substituent | Biological Activity (MIC) | Cytotoxicity (IC50) |

| 14 | 2-chlorophenyl | Reduced activity compared to parent compound | - |

| 15 | 4-chlorophenyl | Reduced activity compared to parent compound | - |

| 16-18 | fluorophenyl | Potent anti-TB activity (< 0.016 µg/mL) | Low (> 64 µg/mL) |

| 19 | CF3 (strong electron-withdrawing) | Decreased activity compared to parent compound | - |

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

Table 2: SAR of Pyrrolone Derivatives as Antimalarials

| Compound | Modification | Effect on Activity |

| 8t | Phenyl ring replaced with a methyl group | Significant loss of activity (600-fold) |

| 8x | Phenyl ring replaced with a benzyl (B1604629) group | Small drop in activity (4-fold) |

| 9a, 9b | Removal of methyl substituents on the pyrrole ring | Significant loss in activity (~20-25-fold) |

| 9c | Methyls replaced with ethyls | No significant effect on activity |

| 9e-9s | Pyrrole ring replaced with other heterocycles (imidazole, pyrazole, etc.) | Significant loss of activity (~20-1000-fold) |

Data from a study on the discovery and SAR of pyrrolone antimalarials. nih.gov

These examples highlight the systematic approach taken in the rational design of pyrrole-based bioactive scaffolds. By carefully considering the impact of each structural modification, medicinal chemists can fine-tune the properties of these compounds to develop new and effective therapeutic agents. nih.govnih.gov

Applications in Advanced Materials Science and Catalysis

Role as Ligands in Transition Metal-Catalyzed Reactions